N-[2-METHOXY-2-(2-METHYLPHENYL)ETHYL]PROPANE-1-SULFONAMIDE
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Overview
Description
N-[2-METHOXY-2-(2-METHYLPHENYL)ETHYL]PROPANE-1-SULFONAMIDE is a chemical compound with a complex structure that includes a sulfonamide group. Sulfonamides are well-known motifs in medicinal chemistry, forming a large family of antibacterial agents and being found in numerous other drugs
Preparation Methods
The synthesis of N-[2-METHOXY-2-(2-METHYLPHENYL)ETHYL]PROPANE-1-SULFONAMIDE involves several steps. One common method includes the reaction of 2-methoxy-2-(2-methylphenyl)ethylamine with propane-1-sulfonyl chloride under basic conditions. The reaction typically requires a solvent such as dichloromethane and a base like triethylamine to facilitate the formation of the sulfonamide bond. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
N-[2-METHOXY-2-(2-METHYLPHENYL)ETHYL]PROPANE-1-SULFONAMIDE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the formation of amine derivatives.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonamide nitrogen can be replaced by other nucleophiles under appropriate conditions.
Scientific Research Applications
N-[2-METHOXY-2-(2-METHYLPHENYL)ETHYL]PROPANE-1-SULFONAMIDE has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antibacterial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other complex molecules.
Mechanism of Action
The mechanism of action of N-[2-METHOXY-2-(2-METHYLPHENYL)ETHYL]PROPANE-1-SULFONAMIDE involves its interaction with specific molecular targets. The sulfonamide group can mimic the structure of p-aminobenzoic acid, a substrate for bacterial folate synthesis. By competing with p-aminobenzoic acid, the compound can inhibit the synthesis of folate in bacterial cells, leading to antibacterial effects . The exact molecular pathways and targets may vary depending on the specific application and biological context.
Comparison with Similar Compounds
N-[2-METHOXY-2-(2-METHYLPHENYL)ETHYL]PROPANE-1-SULFONAMIDE can be compared with other sulfonamide-containing compounds, such as:
Sulfanilamide: An early sulfonamide antibiotic with a simpler structure.
Celecoxib: A sulfonamide-containing nonsteroidal anti-inflammatory drug (NSAID).
Sulfamethoxazole: Another sulfonamide antibiotic with a different substitution pattern on the aromatic ring.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the methoxy and methylphenyl groups, which can influence its chemical reactivity and biological activity.
Properties
IUPAC Name |
N-[2-methoxy-2-(2-methylphenyl)ethyl]propane-1-sulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21NO3S/c1-4-9-18(15,16)14-10-13(17-3)12-8-6-5-7-11(12)2/h5-8,13-14H,4,9-10H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PTTCFHXVPZEUTE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCS(=O)(=O)NCC(C1=CC=CC=C1C)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.38 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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